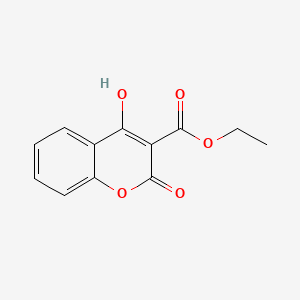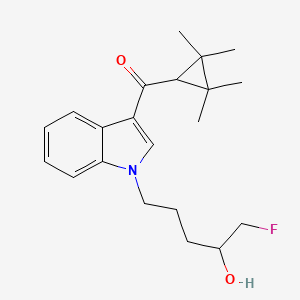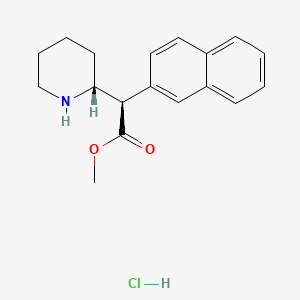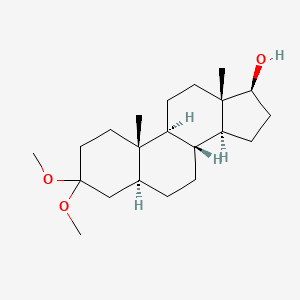![molecular formula C14H18Cl3NO2 B593417 methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride CAS No. 214149-42-5](/img/structure/B593417.png)
methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 338.653. The InChI code, which provides a unique identifier for the compound, is not available in the search results.Scientific Research Applications
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonist : A study describes a compound with a similar structure, acting as a kappa-opioid receptor (KOR) antagonist. This compound showed potential for treating depression and addiction disorders (Grimwood et al., 2011).
Metabolic Studies
- Obesity Research in Rats : Another study found that a compound structurally similar to the one influenced food intake and weight gain in obese rats, suggesting its relevance in metabolic studies (Massicot et al., 1985).
Synthesis and Evaluation
- Synthesis and PET Imaging : Research has been conducted on the synthesis of similar compounds for potential use in positron emission tomography (PET) imaging, particularly for studying Dopamine D4 receptors (Matarrese et al., 2000).
Feeding Behavior Studies
- Effect on Feeding Behavior : A study investigated the impact of a related compound on feeding behavior, noting its effect on satiety in mice (Massicot et al., 1984).
HIV Research
- CCR5 Receptor Antagonism : Research has explored similar compounds as antagonists for the CCR5 receptor, which is significant in HIV-1 treatment (Finke et al., 2001).
Chemical Synthesis
- Nitrile Translocation in Synthesis : Studies have looked at using similar compounds in chemical synthesis, particularly in the transformation of aziridines to piperidines (Vervisch et al., 2012).
Muscarinic Receptor Antagonism
- Muscarinic M3 Receptor Antagonism : Research on 4-acetamidopiperidine derivatives, which have a structural similarity, has shown potential for treating obstructive airway disease due to their selectivity for muscarinic M3 receptors (Mitsuya et al., 1999).
Mechanism of Action
3,4-Dichloromethylphenidate HCl, also known as (+/-)-threo-3,4-Dichloromethylphenidate (hydrochloride) or methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride, is a potent stimulant drug from the phenidate class . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary target of 3,4-Dichloromethylphenidate HCl is the dopamine transporter (DAT) . It also has a significant affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) . These transporters play a crucial role in regulating the concentration of their respective neurotransmitters in the synaptic cleft.
Mode of Action
3,4-Dichloromethylphenidate HCl acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . It binds to the DAT, SERT, and NET, inhibiting the reuptake of dopamine, serotonin, and norepinephrine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmission.
Biochemical Pathways
The action of 3,4-Dichloromethylphenidate HCl primarily affects the dopaminergic, serotonergic, and noradrenergic pathways . By inhibiting the reuptake of these neurotransmitters, it enhances and prolongs their action, leading to increased stimulation of the post-synaptic neurons.
Pharmacokinetics
The compound is primarily metabolized by the liver and predominantly excreted renally . It likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .
Result of Action
The increased concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft leads to enhanced and prolonged neurotransmission. This results in increased alertness, attention, and cognitive function, which is why compounds of this class are often used in the treatment of attention-deficit hyperactivity disorder (ADHD).
Safety and Hazards
The compound has several hazard statements associated with it, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Biochemical Analysis
Biochemical Properties
3,4-Dichloromethylphenidate Hydrochloride is an analogue of methylphenidate which was chlorinated at the meta- and para- positions on the phenyl ring . This results in dramatically increased potency, duration, and a huge increase in affinity for the serotonin transporter and serotonin uptake inhibition .
Cellular Effects
It is known that it acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor , which suggests that it influences cell function by modulating the levels of these neurotransmitters.
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloromethylphenidate Hydrochloride involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine . This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby prolonging their action.
Temporal Effects in Laboratory Settings
It is known that it has a long duration of action , suggesting that its effects may persist for an extended period after administration.
Dosage Effects in Animal Models
The effects of 3,4-Dichloromethylphenidate Hydrochloride at different dosages in animal models have not been extensively studied. It is known to be approximately seven times more potent than methylphenidate in animal studies .
Metabolic Pathways
3,4-Dichloromethylphenidate Hydrochloride most likely follows a similar metabolic fate as methylphenidate, primarily through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .
Properties
IUPAC Name |
methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9;/h5-6,8,12-13,17H,2-4,7H2,1H3;1H/t12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQISAOWJXQDPU-OJERSXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346445 | |
| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214149-42-5 | |
| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride affect the dopamine transporter compared to methylphenidate?
A1: Research indicates that halogenating the aromatic ring of methylphenidate with chlorine, as seen in (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride (compound 1), increases its affinity for inhibiting dopamine transport. [] This suggests that the chlorine atoms enhance the compound's interaction with the DAT, leading to more potent inhibition of dopamine reuptake.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclobutyl]- (9CI)](/img/no-structure.png)


![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)




